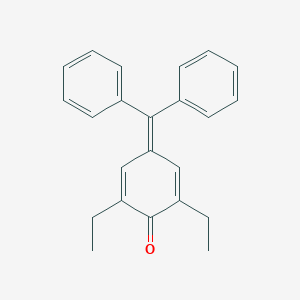
4-(Diphenylmethylidene)-2,6-diethylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylmethylidene)-2,6-diethylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone core substituted with diphenylmethylidene and diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)-2,6-diethylcyclohexa-2,5-dien-1-one typically involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by its reaction with the appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Wittig reactions, optimized for yield and purity. The choice of solvents, temperature control, and purification techniques are crucial to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethylidene)-2,6-diethylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(Diphenylmethylidene)-2,6-diethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethylidene)-2,6-diethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Shares the diphenylmethylidene moiety but lacks the cyclohexadienone core.
Cyclohexadienone Derivatives: Compounds with similar cyclohexadienone structures but different substituents.
Uniqueness
4-(Diphenylmethylidene)-2,6-diethylcyclohexa-2,5-dien-1-one is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
61175-86-8 |
|---|---|
Molecular Formula |
C23H22O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-benzhydrylidene-2,6-diethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C23H22O/c1-3-17-15-21(16-18(4-2)23(17)24)22(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-16H,3-4H2,1-2H3 |
InChI Key |
ZBYSMITUIVSVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















